

Chemical reactivity profile of 2-Bromo-6-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluoro-4-methylaniline

Cat. No.: B098318

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Reactivity of **2-Bromo-6-fluoro-4-methylaniline**

Prepared by: A Senior Application Scientist

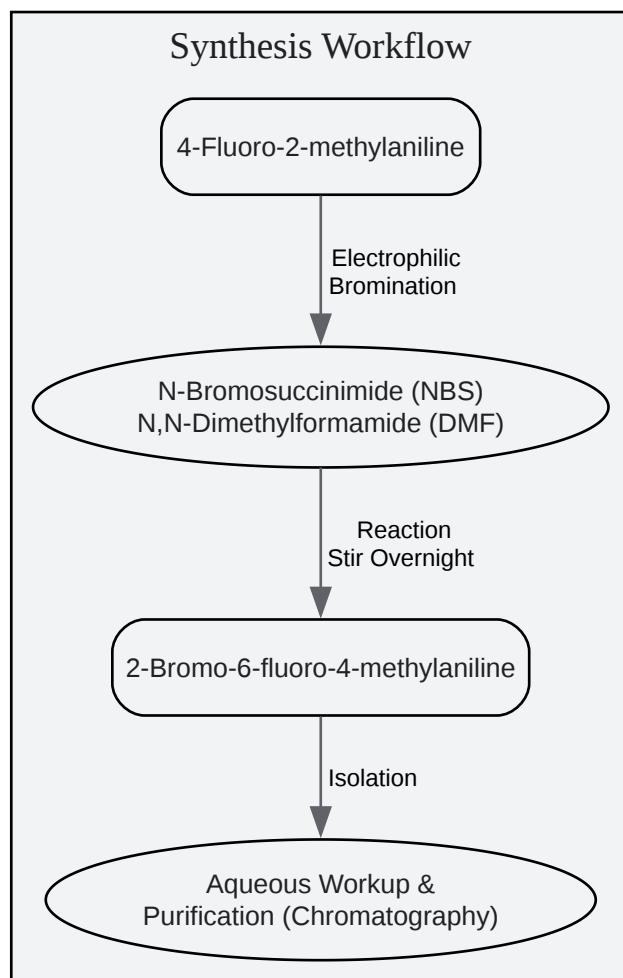
Introduction: A Strategically Substituted Building Block

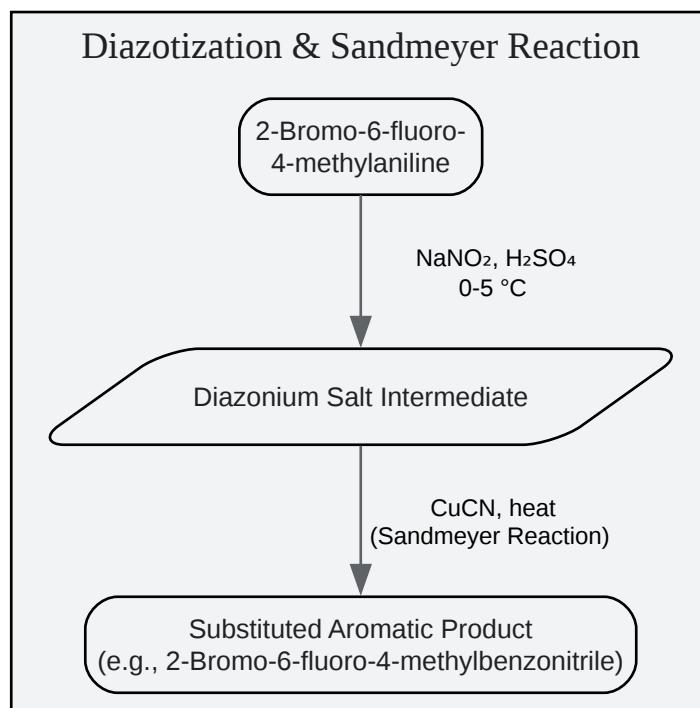
2-Bromo-6-fluoro-4-methylaniline is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.^[1] Its value stems not from the inertness of its core, but from the precise and predictable reactivity endowed by its unique substitution pattern. The aniline scaffold is adorned with an activating amino group, a weakly activating methyl group, and two halogen atoms—fluorine and bromine—with distinct electronic and steric properties. This arrangement creates a molecule that is not merely a static scaffold, but a versatile platform for controlled, regioselective chemical transformations.

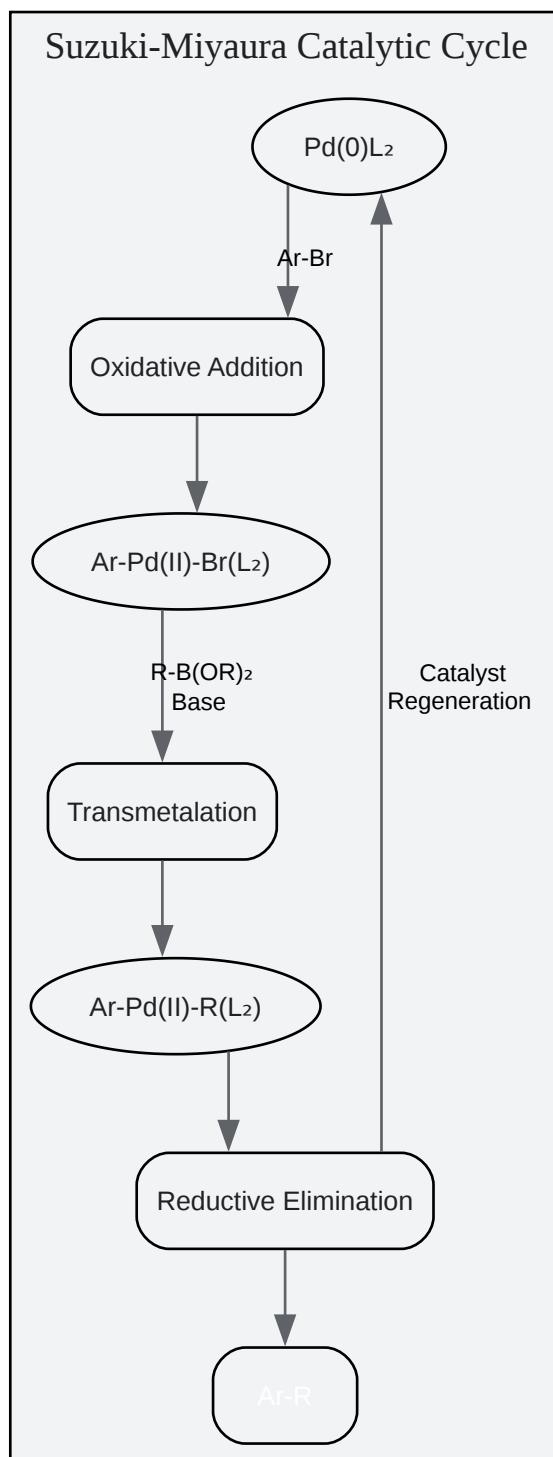
This guide provides an in-depth analysis of the chemical reactivity of **2-Bromo-6-fluoro-4-methylaniline**. Moving beyond a simple catalog of reactions, we will explore the causal relationships between the molecule's structure and its behavior in key synthetic transformations. We will dissect the electronic and steric influences of each substituent to provide a predictive framework for its application in complex molecular synthesis. The protocols and mechanistic discussions that follow are designed to be self-validating systems, grounded in established chemical principles and authoritative literature.

Physicochemical and Spectroscopic Data

A foundational understanding of a reagent begins with its physical and spectral properties. These data are critical for handling, characterization, and reaction monitoring.


Property	Value	Source
Molecular Formula	C ₇ H ₇ BrFN	[2]
Molecular Weight	204.04 g/mol	[2][3]
CAS Number	202865-77-8	[3]
Appearance	Solid	[3]
Melting Point	32-36 °C	[3][4]
Boiling Point	248.9 ± 35.0 °C (Predicted)	[4]
Density	1.589 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	> 110 °C (>230 °F) - closed cup	[3]
¹ H NMR (400 MHz, DMSO-d ₆)	δ ppm: 7.16 (dd, 1H), 6.91 (dd, 1H), 4.83 (br. s, 2H, NH ₂), 2.16 (s, 3H, CH ₃)	


Synthesis: A Regioselective Approach


The synthesis of **2-Bromo-6-fluoro-4-methylaniline** is most commonly achieved via electrophilic bromination of a substituted aniline precursor. The challenge in such syntheses is achieving the desired regioselectivity. A well-established method begins with 4-fluoro-2-methylaniline, where the directing effects of the existing substituents guide the incoming electrophile.

The amino group is a powerful ortho-, para-director. However, the position para to the amine is already occupied by the fluorine atom. The methyl group is also an ortho-, para-director. The position ortho to the amine and meta to the methyl group (C6) is sterically hindered by the

methyl group. Therefore, bromination occurs selectively at the C2 position, which is ortho to the activating amino group and meta to the methyl group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-fluoro-6-methylaniline | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ブロモ-4-フルオロ-6-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [Chemical reactivity profile of 2-Bromo-6-fluoro-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098318#chemical-reactivity-profile-of-2-bromo-6-fluoro-4-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com